molecular formula C10H11BrFNS B13288790 N-(4-bromo-3-fluorophenyl)thiolan-3-amine

N-(4-bromo-3-fluorophenyl)thiolan-3-amine

Cat. No.: B13288790
M. Wt: 276.17 g/mol
InChI Key: HBJFCIJBRPKBKJ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-fluorophenyl)thiolan-3-amine is a chemical compound with the molecular formula C₁₀H₁₁BrFNS and a molecular weight of 276.17 g/mol . This compound is notable for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, and a thiolan-3-amine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-fluorophenyl)thiolan-3-amine typically involves the reaction of 4-bromo-3-fluoroaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-fluorophenyl)thiolan-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiolan-3-amine group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

    Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(4-bromo-3-fluorophenyl)thiolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-fluorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-fluorophenyl)thiolan-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiolan-3-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H11BrFNS

Molecular Weight

276.17 g/mol

IUPAC Name

N-(4-bromo-3-fluorophenyl)thiolan-3-amine

InChI

InChI=1S/C10H11BrFNS/c11-9-2-1-7(5-10(9)12)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6H2

InChI Key

HBJFCIJBRPKBKJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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